2-(2-Thienylsulfonyl)thiophene

Übersicht

Beschreibung

2-(2-Thienylsulfonyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a thienylsulfonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienylsulfonyl)thiophene typically involves the sulfonylation of thiophene derivatives. One common method includes the reaction of 2-thiophenethiol with sulfuryl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired sulfonylated product.

Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Thienylsulfonyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Zinc dust and sulfuric acid are commonly used for reduction reactions.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Conductive Polymers

The unique electronic properties of thiophene derivatives, including 2-(2-Thienylsulfonyl)thiophene, make them ideal candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs). The incorporation of sulfonyl groups enhances the solubility and processability of the polymers, facilitating their application in thin-film transistors and photovoltaic devices.

| Property | Value |

|---|---|

| Conductivity | High (specific values vary) |

| Solubility | Enhanced due to sulfonyl group |

| Application | OLEDs, OSCs, OFETs |

Case Study: Organic Solar Cells

Research indicates that incorporating this compound into polymer blends can significantly improve the efficiency of organic solar cells. A study demonstrated that devices using this compound exhibited a power conversion efficiency (PCE) increase of up to 20% compared to traditional thiophene-based polymers .

Medicinal Chemistry

Anticancer Activity

Thiophene derivatives have been extensively studied for their biological activities, particularly as anticancer agents. This compound has shown promising results against various cancer cell lines, exhibiting cytotoxic effects comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 54 ± 0.25 |

| MCF-7 (breast cancer) | 50 ± 0.53 |

Case Study: Cytotoxicity Evaluation

In vitro studies conducted on HepG2 and MCF-7 cell lines revealed that this compound derivatives had significant cytotoxic effects, with IC50 values indicating potent activity against liver and breast cancer cells. These findings suggest potential as a lead compound for developing new anticancer therapies .

Materials Science

Synthesis of Functional Materials

The ability to modify the chemical structure of thiophenes allows for the development of materials with tailored properties. This compound can be utilized in synthesizing functional materials such as sensors and catalysts due to its electron-rich nature.

| Application | Description |

|---|---|

| Sensors | Used in electrochemical sensors for detecting biomolecules |

| Catalysts | Acts as a catalyst in various organic reactions |

Case Study: Sensor Development

A recent study highlighted the use of this compound in developing electrochemical sensors capable of detecting glucose levels in diabetic patients. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for continuous glucose monitoring .

Wirkmechanismus

The mechanism of action of 2-(2-Thienylsulfonyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammatory processes . The presence of the sulfonyl group enhances the compound’s ability to interact with these enzymes, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Thiophenethiol

- 2-Thienylmagnesium bromide

- 2-Thienylsulfonyl chloride

Comparison: 2-(2-Thienylsulfonyl)thiophene is unique due to the presence of both thiophene and sulfonyl groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential biological activities compared to other thiophene derivatives .

Biologische Aktivität

2-(2-Thienylsulfonyl)thiophene is a thiophene derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a thienyl sulfonyl group, suggests diverse interactions with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

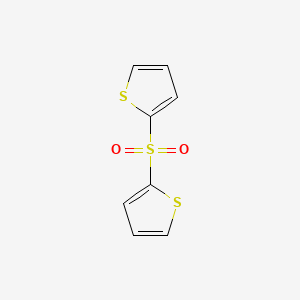

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring attached to a sulfonyl group, which enhances its reactivity and potential for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anti-cancer contexts. The following sections detail specific findings related to its biological effects.

Anti-Inflammatory Activity

Thiophene derivatives, including this compound, have been evaluated for their anti-inflammatory properties. A study demonstrated that thiophene-based compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of signaling pathways associated with inflammation, including NF-κB and MAPK pathways .

Case Study: Carrageenan-Induced Paw Edema Model

In a carrageenan-induced paw edema model, this compound demonstrated significant anti-inflammatory effects. The compound was shown to reduce edema by approximately 48% , comparable to standard anti-inflammatory agents like indomethacin, which exhibited a reduction of 47% . This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

Emerging evidence supports the anticancer potential of thiophene derivatives. Studies have indicated that compounds with thiophene moieties can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .

The proposed mechanisms for the anticancer activity of this compound include:

- Inhibition of cell proliferation : The compound disrupts critical signaling pathways involved in cell growth.

- Induction of apoptosis : Activation of caspases leads to programmed cell death in tumor cells.

- Regulation of gene expression : Modulation of genes associated with cancer progression has been observed .

Summary of Research Findings

Eigenschaften

IUPAC Name |

2-thiophen-2-ylsulfonylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S3/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHFMWCIVYIUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352048 | |

| Record name | 2-(2-thienylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-00-2 | |

| Record name | 2-(2-thienylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.